molecular formula C28H23Cl2NO5 B1251245 N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine

N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine

Cat. No. B1251245
M. Wt: 524.4 g/mol
InChI Key: FAMJWPBIAKZQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine is an N-acyl amino acid that is N-(2,6-dichlorobenzoyl)alanine in which one of the hydrogens at the beta position has been replaced by a N 6-(2,6-dimethoxyphenyl)-2-naphthyl group. It is a member of naphthalenes, a dichlorobenzene, a N-acyl-amino acid and a non-proteinogenic amino acid derivative. It contains a 2,6-dichlorobenzoyl group.

Scientific Research Applications

  • Cyclometalation and Synthesis of Lactams and Cyclic Amidinium Salts : A study by Vicente et al. (2009) described the cyclometalation of 3-(2-naphthyl)-d-alanine methyl ester. This process involves the reaction with Pd(OAc)2 to form cyclopalladated complexes, which are significant in synthesizing lactams and cyclic amidinium salts. These compounds have relevance in biological and pharmaceutical contexts.

  • Synthesis of Optically Active Alanine : Research by Okawara & Harada (1973) explored the synthesis of optically active alanine from α-bromopropionamides. The study demonstrates the transformation of N-benzylchloroacetamide into glycine and subsequently into optically active alanine, highlighting the potential of such compounds in the production of specific amino acids.

  • Cyclopalladation and Stereochemistry Studies : In another study, Albert et al. (2009) investigated the cyclopalladation of (E)-N-(2,6-dichlorobenzylidene)(naphthalen-1-yl)methanamine, leading to the formation of cyclopalladated dimers. This research is essential for understanding the stereochemistry and structural aspects of such compounds.

  • Synthesis and Properties of Dihydrouracil Derivatives : A study by Baltrushis et al. (1983) focused on the synthesis of 1-(1-naphthyl)dihydrouracil derivatives. The study involved reacting urea or thiocyanates with N-(1-naphthyl)-α and β-methyl-β-alanines, yielding methyl-1-(1-naphthyl)dihydrouracils and their structural analysis.

  • Synthesis and Microbiological Activities of Alanine Derivatives : The study by McCord et al. (1976) on the synthesis of beta-(1-chloro-2-naphthyl)alanine and beta-(1-bromo-2-naphthyl)alanine demonstrated their effectiveness as growth inhibitors of various microorganisms. This implies potential applications in microbiology and drug discovery.

  • Synthesis of Polyacetylenes Bearing Eugenol and Fluorene : Research by Rahim et al. (2006) involved synthesizing novel optically active amino acid-based polyacetylenes. These compounds, featuring eugenol and fluorene moieties, have implications in material science and chiroptical properties.

  • Synthesis and Properties of Polyarylates : A study by Liou & Chern (1999) detailed the synthesis of new polyarylates containing 1,4-naphthyl and 2,6-naphthyl. These polymers, characterized by their solubility and mechanical properties, have applications in materials science.

  • Enzyme Catalysis for Unnatural Amino Acids : D’Arrigo & Tessaro (2012) explored multistep enzyme-catalyzed reactions for synthetic α-amino acids, using D,L-3-(2-naphthyl)-alanine as a substrate. This research, detailed in Methods in Molecular Biology, is crucial for producing enantiomerically pure isomers in drug discovery.

properties

Product Name

N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine

Molecular Formula

C28H23Cl2NO5

Molecular Weight

524.4 g/mol

IUPAC Name

2-[(2,6-dichlorobenzoyl)amino]-3-[6-(2,6-dimethoxyphenyl)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C28H23Cl2NO5/c1-35-23-7-4-8-24(36-2)25(23)19-12-11-17-13-16(9-10-18(17)15-19)14-22(28(33)34)31-27(32)26-20(29)5-3-6-21(26)30/h3-13,15,22H,14H2,1-2H3,(H,31,32)(H,33,34)

InChI Key

FAMJWPBIAKZQIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine
Reactant of Route 2
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine
Reactant of Route 3
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine
Reactant of Route 4
Reactant of Route 4
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine
Reactant of Route 5
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine
Reactant of Route 6
N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.